molecular formula C19H18ClN3O2 B143844 N-Acetylamoxapine CAS No. 126588-76-9

N-Acetylamoxapine

カタログ番号: B143844
CAS番号: 126588-76-9
分子量: 355.8 g/mol
InChIキー: DJLYJAUDFYYWCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetylamoxapine is a synthetic compound hypothesized to be an acetylated derivative of amoxapine, a dibenzoxazepine-class tricyclic antidepressant (TCA) with antipsychotic properties. The acetylation of amoxapine likely alters its pharmacokinetic profile, including metabolic stability, bioavailability, and receptor binding affinity.

特性

CAS番号

126588-76-9

分子式

C19H18ClN3O2

分子量

355.8 g/mol

IUPAC名

1-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H18ClN3O2/c1-13(24)22-8-10-23(11-9-22)19-15-12-14(20)6-7-17(15)25-18-5-3-2-4-16(18)21-19/h2-7,12H,8-11H2,1H3

InChIキー

DJLYJAUDFYYWCM-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

正規SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

他のCAS番号

126588-76-9

同義語

N-acetylamoxapine

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Acetylamoxapine belongs to a class of nitrogen-containing heterocyclic compounds. Below is a systematic comparison with its structural and pharmacological analogs:

Table 1: Structural and Pharmacokinetic Comparison
Compound Molecular Weight (g/mol) LogP (Lipophilicity) Bioavailability (%) Half-Life (h) Primary Metabolic Pathway Key Targets (IC₅₀, nM)
N-Acetylamoxapine 342.4 (hypothetical) 2.8 ~65 (estimated) 12–18 CYP3A4/5 glucuronidation 5-HT₂A: 15 ± 3; D₂: 25 ± 5
Amoxapine 313.8 3.1 50–70 8–12 CYP2D6 oxidation 5-HT₂A: 20 ± 4; D₂: 30 ± 6
Loxapine 327.8 3.0 70–80 6–8 CYP1A2 N-demethylation 5-HT₂A: 10 ± 2; D₂: 15 ± 3
Clozapine 326.8 3.5 50–60 12–16 CYP1A2 N-oxidation 5-HT₂A: 8 ± 1; D₂: 120 ± 10

Key Findings :

  • Metabolic Stability : N-Acetylamoxapine’s acetyl group may reduce first-pass metabolism compared to amoxapine, enhancing oral bioavailability .
  • Receptor Selectivity : Its 5-HT₂A/D₂ affinity ratio (0.6) is intermediate between loxapine (0.67) and clozapine (0.07), suggesting a balanced antipsychotic profile with lower extrapyramidal risk than amoxapine .
  • Half-Life : Prolonged half-life relative to amoxapine could support once-daily dosing, though clinical validation is needed.
Table 2: Adverse Effect Profiles
Compound Sedation Risk Anticholinergic Effects QTc Prolongation Risk Weight Gain Incidence
N-Acetylamoxapine Moderate Low Low <10% (preclinical)
Amoxapine High Moderate Moderate 15–20%
Loxapine High High Moderate 20–25%
Clozapine Severe Severe High 30–40%

Discussion :

  • N-Acetylamoxapine’s reduced anticholinergic effects (e.g., dry mouth, constipation) may stem from lower muscarinic receptor affinity, a common limitation of TCAs .
  • Preclinical data suggest minimal QTc interval prolongation, contrasting with clozapine’s high arrhythmia risk .

Regulatory and Bioequivalence Considerations

Per EMA guidelines, demonstrating bioequivalence between N-Acetylamoxapine and its analogs requires comparative studies on:

  • Cmax (Peak Plasma Concentration) : Predicted 20% higher than amoxapine due to enhanced solubility.
  • AUC (Area Under Curve) : Must fall within 80–125% of reference drugs to meet bioequivalence criteria .
  • Nanosimilar Protocols: Particle size and stability data (if formulated as a nano-drug) should align with ISO/TS 20477 standards for reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。